molecular formula C20H16BrN3OS B3605221 2-(3-bromophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-methylquinoline-4-carboxamide

2-(3-bromophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-methylquinoline-4-carboxamide

Cat. No.: B3605221
M. Wt: 426.3 g/mol
InChI Key: ZBTJZTJIHSKETF-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-methylquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, a bromophenyl group, and a thiazole ring, making it a subject of study in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(3-bromophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3OS/c1-12-5-6-17-15(9-12)16(19(25)24-20-22-7-8-26-20)11-18(23-17)13-3-2-4-14(21)10-13/h2-6,9-11H,7-8H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTJZTJIHSKETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=NCCS3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the bromophenyl group through a bromination reaction. The thiazole ring is then synthesized and attached to the quinoline core via a condensation reaction. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-(3-bromophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-methylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 2-(3-bromophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-methylquinoline-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-methylquinoline-4-carboxamide
  • 2-(3-fluorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-methylquinoline-4-carboxamide
  • 2-(3-iodophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-methylquinoline-4-carboxamide

Uniqueness

What sets 2-(3-bromophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-methylquinoline-4-carboxamide apart from similar compounds is the presence of the bromophenyl group. Bromine atoms can significantly influence the compound’s reactivity, biological activity, and physical properties. This makes it a valuable compound for specific applications where these properties are desired.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-bromophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-methylquinoline-4-carboxamide
Reactant of Route 2
2-(3-bromophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-methylquinoline-4-carboxamide

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